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Introduction
MM3122 is a potent, small-molecule inhibitor of the human transmembrane serine protease 2

(TMPRSS2), a key host factor for the entry of SARS-CoV-2 and other respiratory viruses.[1][2]

[3] Developed by scientists at Washington University School of Medicine in St. Louis, this

compound represents a promising host-directed antiviral strategy, which may offer a higher

barrier to the emergence of viral resistance compared to direct-acting antivirals.[1][4] This

technical guide provides an in-depth overview of the discovery, development, mechanism of

action, and preclinical evaluation of MM3122.

Discovery and Development History
The development of MM3122 was a result of a rational, structure-based drug design (SBDD)

approach coupled with substrate specificity screening of TMPRSS2.[2] This strategy aimed to

create potent and selective inhibitors of TMPRSS2. MM3122 belongs to a class of compounds

known as ketobenzothiazoles, which are structurally distinct from and show improved activity

over previously known TMPRSS2 inhibitors like Camostat and Nafamostat.[2][5]

Initial preclinical studies in cell cultures demonstrated that MM3122 protected cells from viral

damage more effectively than remdesivir, an FDA-approved antiviral for COVID-19.[1][3]

Subsequent studies in mouse models of COVID-19 showed that MM3122, administered

prophylactically or therapeutically, had significant protective effects against weight loss and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10823764?utm_src=pdf-interest
https://www.benchchem.com/product/b10823764?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11092322/
https://www.pnas.org/doi/10.1073/pnas.2108728118
https://pmc.ncbi.nlm.nih.gov/articles/PMC10888838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11092322/
https://medicine.washu.edu/news/antiviral-compound-blocks-sars-cov-2-from-entering-cells/
https://www.benchchem.com/product/b10823764?utm_src=pdf-body
https://www.benchchem.com/product/b10823764?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2108728118
https://www.benchchem.com/product/b10823764?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2108728118
https://pmc.ncbi.nlm.nih.gov/articles/PMC7994159/
https://www.benchchem.com/product/b10823764?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11092322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10888838/
https://www.benchchem.com/product/b10823764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


lung congestion.[6][7][8] The compound is currently in preclinical development, with ongoing

efforts to develop an oral or intranasal formulation.[4]

Mechanism of Action
Many respiratory viruses, including SARS-CoV-2, influenza virus, and other coronaviruses, rely

on host cell proteases to cleave and activate their surface glycoproteins, a critical step for viral

entry into the host cell.[1][9] Specifically, after the SARS-CoV-2 spike protein binds to the ACE2

receptor on the surface of a human cell, TMPRSS2 cleaves the spike protein, enabling the

fusion of the viral and cellular membranes.[1][3]

MM3122 functions by potently and selectively inhibiting the enzymatic activity of human

TMPRSS2.[1][2] By blocking TMPRSS2, MM3122 prevents the proteolytic activation of the viral

spike protein, thereby inhibiting viral entry into the host cell.[1][3][9] This mechanism of action,

targeting a host protein rather than a viral component, makes the development of viral

resistance less likely.[1][4] In addition to TMPRSS2, MM3122 also shows inhibitory activity

against related proteases like matriptase.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of MM3122.

Table 1: In Vitro Efficacy of MM3122
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Assay Target/Virus Cell Line Value Reference

IC50

Recombinant

full-length

TMPRSS2

protein

N/A 340 pM [2][10]

EC50

VSV-SARS-CoV-

2 chimeric virus

cell entry

Calu-3 430 pM [2][10]

EC50

Inhibition of

cytopathic effects

by SARS-CoV-2

Calu-3 74 nM [2][10]

EC50
MERS-CoV cell

entry
Calu-3 870 pM [2][10]

Table 2: In Vivo Pharmacokinetics of MM3122 in Mice
Parameter Route Value Reference

Half-life (Plasma) Intraperitoneal 8.6 hours [2][10]

Half-life (Lung Tissue) Intraperitoneal 7.5 hours [2][10]

Experimental Protocols
TMPRSS2 Enzymatic Activity Assay
A fluorogenic peptide substrate, Boc-Gln-Ala-Arg-AMC, is used to monitor the enzymatic

activity of recombinant human TMPRSS2. The assay is typically performed in 384- or 1536-well

plates.

Plate Preparation: 20 nL of the inhibitor (MM3122) dissolved in DMSO and 20 nL of the

fluorogenic peptide substrate are dispensed into the wells of a black, solid-bottom plate

using an acoustic dispenser.

Enzyme Addition: 150 nL of recombinant human TMPRSS2 protein, diluted in assay buffer

(50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20), is added to each well to initiate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.pnas.org/doi/10.1073/pnas.2108728118
https://pubmed.ncbi.nlm.nih.gov/34635581/
https://www.pnas.org/doi/10.1073/pnas.2108728118
https://pubmed.ncbi.nlm.nih.gov/34635581/
https://www.pnas.org/doi/10.1073/pnas.2108728118
https://pubmed.ncbi.nlm.nih.gov/34635581/
https://www.pnas.org/doi/10.1073/pnas.2108728118
https://pubmed.ncbi.nlm.nih.gov/34635581/
https://www.benchchem.com/product/b10823764?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2108728118
https://pubmed.ncbi.nlm.nih.gov/34635581/
https://www.pnas.org/doi/10.1073/pnas.2108728118
https://pubmed.ncbi.nlm.nih.gov/34635581/
https://www.benchchem.com/product/b10823764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the reaction.

Incubation: The plate is incubated at room temperature for 60 minutes.

Detection: The fluorescence intensity is measured using a microplate reader with an

excitation wavelength of 340 nm and an emission wavelength of 440 nm. The increase in

fluorescence corresponds to the cleavage of the substrate by TMPRSS2.

In Vitro SARS-CoV-2 Inhibition Assay in Calu-3 Cells
This assay assesses the ability of MM3122 to inhibit SARS-CoV-2 infection and replication in a

human lung epithelial cell line.

Cell Plating: Calu-3 cells are seeded in 24-well plates and incubated overnight.

Compound Addition: The cell culture medium is replaced with fresh medium containing

various concentrations of MM3122 or a vehicle control (DMSO).

Viral Infection: The cells are then infected with SARS-CoV-2 at a specific plaque-forming unit

(PFU) for 1 hour at 37°C.

Incubation: The virus-containing medium is removed, and the cells are washed and

incubated for 48 hours in a fresh medium containing the respective concentrations of

MM3122.

Quantification of Viral Titer: After 48 hours, the cell culture supernatant is collected, and the

amount of infectious virus is quantified using a plaque assay on Vero-hACE2-hTMPRSS2

cells.

In Vivo Efficacy Study in a Mouse Model of COVID-19
This protocol evaluates the prophylactic and therapeutic efficacy of MM3122 in a mouse model

of SARS-CoV-2 infection.

Animal Model: Aged female mice are used for the study.

Compound Administration:
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Prophylactic Group: Mice receive an intraperitoneal (IP) injection of MM3122 (e.g., 50

mg/kg or 100 mg/kg) 30 minutes before viral inoculation.

Therapeutic Group: Mice receive an IP injection of MM3122 24 hours after viral

inoculation.

Viral Inoculation: Mice are intranasally inoculated with a mouse-adapted strain of SARS-

CoV-2.

Monitoring: The body weight of the mice is monitored daily for 5 days.

Endpoint Analysis: After 5 days, the mice are euthanized, and the lungs are harvested to

assess lung congestion scores, viral titers (by plaque assay), and levels of proinflammatory

cytokines and chemokines.
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Click to download full resolution via product page

Caption: MM3122 inhibits SARS-CoV-2 entry by blocking TMPRSS2-mediated cleavage of the

Spike protein.
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Caption: Workflow for preclinical evaluation of MM3122's antiviral efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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